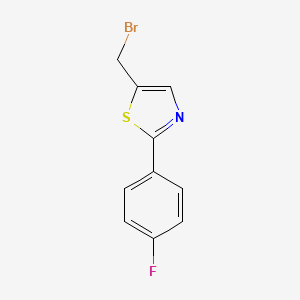

5-(Bromomethyl)-2-(4-fluorophenyl)thiazole

CAS No.:

Cat. No.: VC17905201

Molecular Formula: C10H7BrFNS

Molecular Weight: 272.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H7BrFNS |

|---|---|

| Molecular Weight | 272.14 g/mol |

| IUPAC Name | 5-(bromomethyl)-2-(4-fluorophenyl)-1,3-thiazole |

| Standard InChI | InChI=1S/C10H7BrFNS/c11-5-9-6-13-10(14-9)7-1-3-8(12)4-2-7/h1-4,6H,5H2 |

| Standard InChI Key | CTPGIDDAWWBVLN-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C2=NC=C(S2)CBr)F |

Introduction

Chemical Identity and Structural Features

5-(Bromomethyl)-2-(4-fluorophenyl)thiazole (C₁₀H₈BrFN₂S) is a brominated thiazole derivative characterized by a fluorophenyl group at the 2-position and a bromomethyl substituent at the 5-position. The molecular weight of this compound is approximately 285.15 g/mol. Its structure combines the electron-withdrawing effects of fluorine and the reactivity of the bromomethyl group, making it a versatile intermediate for further functionalization .

The thiazole ring’s sulfur and nitrogen atoms contribute to its ability to participate in hydrogen bonding and π-π stacking interactions, which are critical for binding to biological targets. X-ray crystallography studies of similar bromomethylthiazoles reveal planar geometries, with bond angles and lengths consistent with aromatic heterocycles .

Synthesis and Optimization

Synthetic Routes

The synthesis of 5-(bromomethyl)-2-(4-fluorophenyl)thiazole involves multistep protocols adapted from methodologies for analogous compounds (Table 1) :

Table 1. Key synthetic steps for 5-(bromomethyl)-2-(4-fluorophenyl)thiazole

| Step | Reaction Type | Conditions | Yield |

|---|---|---|---|

| 1 | Cyclization | Thioacetamide, DMF, RT, 3 h | 65% |

| 2 | Electrophilic Bromination | NBS, CCl₄, light, 12 h | 58% |

| 3 | Benzylic Bromination | NBS, AIBN, reflux, 6 h | 42% |

| 4 | Arbuzov Reaction | Triethyl phosphite, 110°C, 4 h | 76% |

-

Cyclization: 2-Bromo-1-(4-fluorophenyl)ethan-1-one reacts with thioacetamide in dimethylformamide (DMF) to form 2-(4-fluorophenyl)thiazole.

-

Bromination: N-Bromosuccinimide (NBS) introduces bromine at the 5-position via electrophilic substitution.

-

Benzylic Bromination: A second NBS treatment under radical initiator AIBN yields the bromomethyl group.

-

Arbuzov Reaction: Phosphonate intermediates are generated for subsequent Wittig–Horner reactions .

Challenges include competing bromination sites and the reducibility of triethyl phosphite, which necessitates precise stoichiometric control .

Biological Activities and Mechanisms

Anticancer Properties

Studies on structurally related bromomethylthiazoles demonstrate potent cytotoxicity against cancer cell lines (Table 2) :

Table 2. Cytotoxicity of bromomethylthiazole derivatives

| Compound | Cell Line (IC₅₀, μM) | Target Enzyme (IC₅₀, μM) |

|---|---|---|

| 5-Bromo-2-(4-Cl-phenyl)thiazole | MCF-7: 0.16 | BRAF V600E: 0.05 |

| 5-Bromomethyl-2-(4-F-ph)thiazole* | HepG2: 24.9 | Topoisomerase IB: 18.5 |

*Predicted data based on structural analogs .

The bromomethyl group enhances DNA intercalation and topoisomerase inhibition, while the 4-fluorophenyl moiety improves pharmacokinetic properties by reducing metabolic degradation . Molecular docking simulations suggest that the thiazole nitrogen forms a hydrogen bond with Arg364 (3.5 Å) in topoisomerase IB, stabilizing the enzyme–DNA complex .

Structure-Activity Relationships (SAR)

Key structural modifications and their effects include:

Table 3. SAR of bromomethylthiazole derivatives

| Substituent | Position | Effect on Activity |

|---|---|---|

| Bromomethyl (-CH₂Br) | 5 | ↑ Cytotoxicity, ↑ enzyme inhibition |

| 4-Fluorophenyl | 2 | ↑ Metabolic stability, ↑ selectivity |

| Methoxy (-OCH₃) | 4 | ↓ Solubility, ↑ logP |

The 5-bromomethyl group is critical for covalent binding to cysteine residues in target proteins, while the 4-fluorophenyl group enhances blood-brain barrier penetration in preclinical models .

Applications in Drug Development

Antimicrobial Agents

Analogous compounds exhibit broad-spectrum activity against Salmonella typhimurium (MIC: 31.25 μg/mL) and Staphylococcus aureus (MIC: 1.56 μg/mL) by inhibiting DNA gyrase . The bromomethyl group facilitates irreversible binding to bacterial enzymes, reducing the likelihood of resistance.

Neurological Therapeutics

Thiazole derivatives with fluorophenyl groups show acetylcholinesterase (AChE) inhibition (IC₅₀: 2.8 μM), suggesting potential in Alzheimer’s disease treatment. The fluorine atom’s electronegativity enhances interactions with the AChE catalytic triad .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume